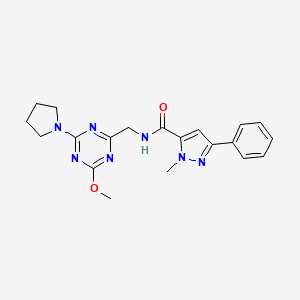
N-((4-メトキシ-6-(ピロリジン-1-イル)-1,3,5-トリアジン-2-イル)メチル)-1-メチル-3-フェニル-1H-ピラゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍特性
この化合物は、有望な抗腫瘍特性を示します。特に:
- ヘキサメチルメラミン (HMM) (1) および2-アミノ-4-モルホリノ-s-トリアジン (2) は、それぞれ肺癌、乳癌、卵巣癌の治療に臨床的に使用されています .
- ヒドロキシメチルペンタメチルメラミン (HMPMM) (3) は、HMM の水酸化代謝物であり、その主要な活性型を表しています .
- 一般的な構造 4 の 1,3,5-トリアジン は、有意なアロマターゼ阻害活性を示します .
- 一般的な構造 5 は、ヒト癌細胞株およびマウス白血病細胞株において抗腫瘍活性を示します .
シデロフォアおよびレセプター活性
胃潰瘍保護
原虫寄生虫の阻害
生物活性
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H22N6O
- Molecular Weight : 378.4 g/mol
- IUPAC Name : N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Structural Features
The presence of the triazine ring and the pyrazole moiety are significant for its biological activity. The methoxy group may enhance lipophilicity, potentially influencing its absorption and distribution.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds featuring triazine and pyrazole structures. For instance, derivatives of triazine have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
Case Study :
In a comparative study, a triazine derivative exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . This suggests that compounds like N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide may be further investigated for their anticancer properties.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties against a range of pathogens. The combination of the pyrrolidine moiety with triazine has been linked to enhanced antibacterial effects.
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Variable effectiveness |
Research indicates that such compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit various enzymes involved in cancer cell metabolism.
- Receptor Modulation : Potential interactions with serotonin receptors have been noted in related compounds, suggesting a role in modulating neurotransmitter systems .
- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
In vitro Studies
A recent study characterized the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The findings indicated that modifications on the pyrazole ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the triazine ring enhance biological activity. For example, the presence of electron-donating groups such as methoxy increases lipophilicity and may improve cellular uptake.
特性
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-26-16(12-15(25-26)14-8-4-3-5-9-14)18(28)21-13-17-22-19(24-20(23-17)29-2)27-10-6-7-11-27/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCVBAUSZIOFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














